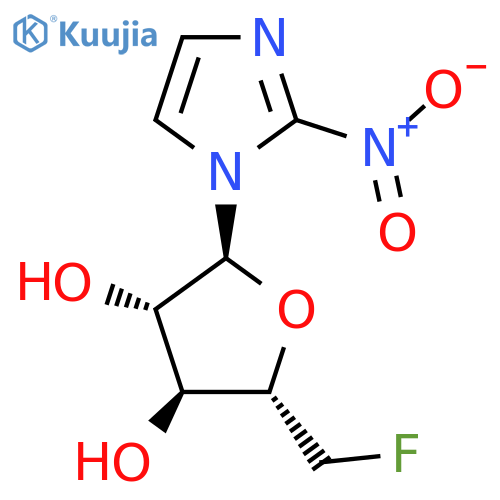

Cas no 220793-03-3 (1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole)

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole,1-(5-deoxy-5-fluoro-a-D-arabinofuranosyl)-2-nitro-

- (2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

- 1-(5-DEOXY-5-FLUORO-Α-D-ARABINOFURANOSYL)-2-NITROIMIDAZOLE REFERENCE STANDARD FOR [18F]FAZA

- 1-(5-deoxy-5-fluoro -(-D-arabinofuranosyl)-2-nitroimidazole

- FAZA

- Fluoroazomycin arabinoside

- 1QR3UU6P48

- Q27252764

- 1-(5-fluoro-5-deoxy-alpha-d-arabinofuranosyl)-2-nitroimidazole

- 1-(5-Fluoro-5-deoxy-alpha-D-arabinofuranosyl)-2-nitro-1H-imidazole

- 1H-Imidazole, 1-(5-deoxy-5-fluoro-alpha-D-arabinofuranosyl)-2-nitro-

- 1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole

-

- インチ: 1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1

- InChIKey: LPZSRGRDVVGMMX-JWXFUTCRSA-N

- ほほえんだ: FC[C@@H]1[C@H]([C@@H]([C@@H](N2C=CN=C2[N+](=O)[O-])O1)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 301

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 113

じっけんとくせい

- 密度みつど: 1.91±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 160 ºC

- ようかいど: 微溶性(4.4 g/l)(25ºC)、

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D211075-5mg |

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole |

220793-03-3 | 5mg |

$ 1805.00 | 2022-06-05 | ||

| TRC | D211075-2.5mg |

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole |

220793-03-3 | 2.5mg |

$ 890.00 | 2022-06-05 | ||

| TRC | D211075-10mg |

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole |

220793-03-3 | 10mg |

$ 2885.00 | 2022-06-05 |

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole 関連文献

-

Robin C. Cumming,Dag Erlend Olberg,Julie L. Sutcliffe RSC Adv. 2014 4 49529

-

Megan N. Stewart,Brian G. Hockley,Peter J. H. Scott Chem. Commun. 2015 51 14805

-

Arkadij M. Elizarov Lab Chip 2009 9 1326

-

David W. Paul,Julie A. Stenken Analyst 2015 140 3709

-

Amy L. Vāvere,Jason S. Lewis Dalton Trans. 2007 4893

-

G. S. Patel,T. Kiuchi,K. Lawler,E. Ofo,G. O. Fruhwirth,M. Kelleher,E. Shamil,R. Zhang,P. R. Selvin,G. Santis,J. Spicer,N. Woodman,C. E. Gillett,P. R. Barber,B. Vojnovic,G. Kéri,T. Schaeffter,V. Goh,M. J. O'Doherty,P. A. Ellis,T. Ng Integr. Biol. 2011 3 603

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazoleに関する追加情報

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole: A Comprehensive Overview

1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole (CAS No. 220793-03-3) is a highly specialized compound with significant potential in the field of medicinal chemistry and pharmacology. This compound, often abbreviated as FIAU (Fluorinated Imidazolopyrimidine Uracil), has garnered attention due to its unique structural features and promising applications in antiviral and anticancer therapies.

The molecular structure of 1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole is characterized by a fused imidazole ring system, which is a key structural motif in many bioactive compounds. The presence of the 5'-deoxy-5'-fluoro-a-D-arabinofuranosyl group introduces a fluorinated sugar moiety, enhancing the compound's stability and bioavailability. This modification is particularly significant as it allows for improved pharmacokinetic properties, making it a strong candidate for drug development.

Recent studies have highlighted the potential of FIAU (CAS No. 220793-03-3) as an antiviral agent, particularly against herpes simplex virus (HSV) and other enveloped viruses. The 2-nitroimidazole moiety within the molecule plays a critical role in its antiviral activity by targeting viral replication mechanisms. This has led to extensive research into its mechanism of action, with findings suggesting that it interferes with viral DNA synthesis, thereby inhibiting viral propagation.

In addition to its antiviral properties, 1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole has shown promise in anticancer research. The fluorinated sugar moiety enhances the compound's ability to penetrate cancer cells, while the imidazole ring system contributes to its cytotoxic effects. Preclinical studies have demonstrated significant antiproliferative activity against various cancer cell lines, making it a potential candidate for targeted cancer therapy.

The synthesis of FIAU (CAS No. 220793-03-3) involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Researchers have developed efficient synthetic routes that incorporate fluorination strategies to ensure high yields and purity. These advancements have paved the way for large-scale production, facilitating further preclinical and clinical studies.

From an analytical standpoint, the characterization of 1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and confirm its identity with high accuracy.

In terms of safety and toxicity profiles, preliminary studies indicate that FIAU (CAS No. 220793-03-3) exhibits low toxicity at therapeutic doses, making it a favorable option for further development. However, ongoing research is focused on optimizing its pharmacokinetics to minimize potential side effects and improve therapeutic efficacy.

Looking ahead, the future of 1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole lies in its translation from preclinical studies to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, bringing this innovative compound closer to becoming an approved therapeutic agent.

In conclusion, 1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole (CAS No. 220793-03-3) represents a cutting-edge advancement in medicinal chemistry with broad implications for antiviral and anticancer therapies. Its unique molecular structure, combined with promising preclinical results, positions it as a leading candidate in the development of novel therapeutic agents.

220793-03-3 (1-(5'-Deoxy-5'-fluoro-a-D-arabinofuranosyl)-2-nitroimidazole) 関連製品

- 1806190-51-1(4-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 2137984-98-4([5-(1-Ethoxyethenyl)-2-fluorophenyl]methanamine)

- 2171648-20-5(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid)

- 898289-03-7(6-isocyanato-1-methyl-1H-indole)

- 1187830-46-1(5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride)

- 2870642-48-9(Benzeneacetic acid, 4-bromo-α-(methylamino)-, 1,1-dimethylethyl ester )

- 2228128-01-4(tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate)

- 1015539-59-9(2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide)

- 1514805-06-1(3-(3-chlorophenyl)methylazetidin-3-ol)

- 1806647-91-5(4-(Difluoromethoxy)-3-nitrophenylpropanal)